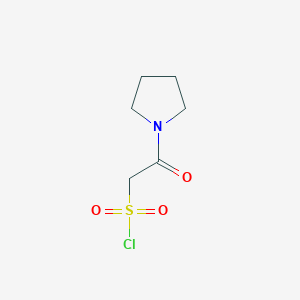

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyrrolidine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

Scientific Research Applications

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals.

Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Oxo-pyrrolidin-1-yl-phenyl-acetic acid ethyl ester

- 2-(Pyrrolidin-1-yl)ethanol

- 2-Oxo-2H-pyridin-1-yl-acetic acid

Uniqueness

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride is unique due to its specific structure, which combines the properties of a sulfonyl chloride with a pyrrolidine ring

Biological Activity

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride, also known by its chemical structure C6H12ClNO2S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, along with relevant synthesis methods and structure-activity relationships.

The compound has the following structural and chemical characteristics:

- Molecular Formula : C6H12ClNO2S

- SMILES : C1CCN(C1)CCS(=O)(=O)Cl

- InChIKey : HTYRRGFPVSIIBO-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonyl chloride derivatives, including those related to 2-oxo compounds. For instance, research has shown that various sulfonamide derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

- Case Study - Antibacterial Efficacy :

- A study evaluated the antibacterial activity of different 2-oxocycloalkylsulfonamides against human tumor cells and various bacterial strains. Compounds were tested using the disk diffusion method, revealing promising results against Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentrations (MICs) for selected compounds were reported as follows:

Compound Target Bacteria MIC (μg/mL) 4A(10) S. aureus 4.0 4A(11) E. coli 8.0 4B(2) Pseudomonas aeruginosa 5.0

Anticancer Activity

The biological activity of sulfonyl chloride derivatives extends to anticancer properties as well. Compounds similar to this compound have shown effectiveness against various cancer cell lines.

- Case Study - Cytotoxicity :

- In a bioassay, several derivatives exhibited cytotoxic effects on human tumor cell lines such as HL-60 (leukemia), BGC-823 (gastric cancer), and Bel-7402 (liver cancer). The IC50 values for these compounds ranged from 10 to 50 μg/mL, indicating moderate to high cytotoxicity .

- A summary of the cytotoxicity results is presented below:

Compound Cell Line IC50 (μg/mL) Compound A HL-60 25 Compound B BGC-823 30 Compound C Bel-7402 15

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrrolidine with sulfonyl chlorides under controlled conditions to yield the desired product. Various synthetic routes have been explored in literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.

- General Synthetic Route :

- Pyrrolidine is reacted with sulfonyl chloride in an inert atmosphere.

- The reaction is usually conducted in a solvent like dichloromethane or THF at low temperatures to prevent side reactions.

- Purification is achieved through recrystallization or chromatography.

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonamide derivatives provides insights into optimizing their biological activity. Modifications at specific positions on the pyrrolidine ring or the sulfonamide group can enhance potency and selectivity against target organisms.

- Key Findings :

Properties

Molecular Formula |

C6H10ClNO3S |

|---|---|

Molecular Weight |

211.67 g/mol |

IUPAC Name |

2-oxo-2-pyrrolidin-1-ylethanesulfonyl chloride |

InChI |

InChI=1S/C6H10ClNO3S/c7-12(10,11)5-6(9)8-3-1-2-4-8/h1-5H2 |

InChI Key |

AEOUIUHIHJCDHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.